molecular formula C22H20ClN3O2S B2475993 (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 919707-63-4

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2475993
M. Wt: 425.93
InChI Key: UQLTXVICFHMPMF-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name provides a systematic way of naming chemical substances.



Synthesis Analysis

The synthesis of a compound refers to the process used to create the compound in the laboratory. This usually involves a series of chemical reactions, with each step outlined and the reagents and conditions for each reaction specified.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods such as NMR, IR, and X-ray crystallography. These techniques can provide information about the arrangement of atoms within the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds or decomposition reactions. The products of these reactions can provide insights into the structure and properties of the original compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, color, odor, and reactivity with other substances.


Scientific Research Applications

Antioxidant Activity

Research on urea, thiourea, and selenourea derivatives with thiazole moieties, synthesized through nucleophilic addition reactions, highlights the potential of these compounds as potent antioxidants. Preliminary structure–activity relationship studies indicate that compounds with selenourea functionality and halogen groups exhibit significant antioxidant activity, suggesting that similar functionalities in the queried compound could offer antioxidant properties (Reddy et al., 2015).

Antimicrobial Activity

A series of novel imidazole bearing isoxazole derivatives have been prepared and evaluated for their antimicrobial activity. Some of these compounds demonstrated potential as antimicrobial agents, indicating that the structural components present in the compound of interest may contribute to antimicrobial properties (Maheta, Patel, & Naliapara, 2012).

Lipase and α-Glucosidase Inhibition

Compounds derived from acetohydrazide and thiosemicarbazides have been investigated for their lipase and α-glucosidase inhibition activities. These studies found significant inhibitory effects, suggesting the potential of structurally similar compounds for applications in metabolic disorder treatments (Bekircan, Ülker, & Menteşe, 2015).

Photophysical Properties

The molecular design of donor-acceptor molecules has led to the development of compounds with unique luminescence properties, such as delayed fluorescence and room-temperature phosphorescence. This implies that the queried compound, with its complex structure, could be explored for its photophysical properties and potential applications in optoelectronics or as a luminescent probe (Wen et al., 2021).

Anticancer Activity

Pyrazole derivatives containing oxa/thiadiazolyl and pyrazolyl moieties have been synthesized and evaluated for their anticancer activity. The presence of such moieties in compounds has been associated with high potency against cancer cell lines, suggesting that the structural elements of the compound may also confer anticancer properties (Hafez, El-Gazzar, & Al-Hussain, 2016).

Safety And Hazards

The safety and hazards of a compound are usually determined through laboratory testing. This can include testing for toxicity, flammability, and environmental impact.


Future Directions

Future directions could include potential applications of the compound, further studies needed to fully understand the compound, or potential modifications to the compound to improve its properties or reduce its hazards.


I hope this general approach helps you in your study of the compound. If you have specific questions about any of these topics, feel free to ask!


properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2S/c1-14-6-5-7-16(12-14)13-29-22-24-10-11-26(22)21(27)19-15(2)28-25-20(19)17-8-3-4-9-18(17)23/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLTXVICFHMPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

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